Thp-peg9

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of THP-PEG9 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process is catalyzed by acidic conditions, often employing reagents such as bismuth triflate or silica-supported perchloric acid . The protection of hydroxyl groups as THP ethers is achieved under solvent-free conditions, ensuring high yield and efficiency .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar protection and deprotection strategies. The process includes the use of polyethylene glycol (PEG) chains of defined lengths and molecular weights, ensuring consistency and reproducibility in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: THP-PEG9 undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products: The major products formed from these reactions include protected or deprotected hydroxyl groups, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Proteolysis-Targeting Chimeras (PROTACs)

Mechanism:

PROTACs utilize THP-PEG9 to link an E3 ubiquitin ligase ligand with a target protein ligand. This dual-ligand approach enables the targeted degradation of specific proteins, which is crucial for studying protein functions and developing therapeutic interventions against diseases characterized by aberrant protein levels.

Case Study:

A study demonstrated the effectiveness of PROTACs in degrading the oncoprotein BRD4, implicated in various cancers. By employing this compound as a linker, researchers achieved significant reduction in BRD4 levels in cancer cell lines, leading to decreased proliferation and increased apoptosis .

Drug Development

Application in Drug Design:

this compound is instrumental in drug design, particularly for creating bifunctional small molecules that can modulate protein interactions. The hydrophilic nature of PEG enhances solubility and bioavailability, making it suitable for therapeutic applications.

Data Table: Drug Development Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Cancer Therapeutics | Targeted degradation of oncogenic proteins | PROTACs targeting BRD4 |

| Neurodegenerative Diseases | Modulation of misfolded proteins | PROTACs targeting tau |

| Autoimmune Diseases | Degradation of pro-inflammatory cytokines | PROTACs targeting IL-6 |

Bioconjugation Techniques

Role in Bioconjugation:

this compound is used in bioconjugation techniques to create stable linkages between biomolecules (e.g., antibodies and drugs). This application is vital for developing antibody-drug conjugates (ADCs), which are designed for targeted therapy.

Case Study:

A recent development involved using this compound to conjugate a cytotoxic drug to an antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated enhanced efficacy and reduced systemic toxicity compared to non-targeted therapies .

Wirkmechanismus

THP-PEG9 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves the binding of one ligand to an E3 ubiquitin ligase and the other to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell .

Vergleich Mit ähnlichen Verbindungen

THP-PEG9-THP: Another polyethylene glycol-based linker used in PROTAC synthesis.

This compound-OH: A similar compound with hydroxyl functional groups, used in the synthesis of PROTACs.

Uniqueness: this compound is unique due to its specific length and molecular weight, which provide optimal spacing and flexibility for the formation of PROTAC molecules. Its biocompatibility and versatility make it a valuable tool in various scientific and industrial applications .

Biologische Aktivität

Thp-peg9, a polyethylene glycol (PEG)-based linker, is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). These innovative compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, thus providing a novel approach to drug development and therapeutic interventions. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as a linker that connects two distinct ligands: one targeting an E3 ubiquitin ligase and the other binding to a specific target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component enhances the solubility, stability, and bioavailability of the compound while minimizing immunogenicity and clearance rates from the body .

2. Applications in Research and Medicine

This compound's versatility allows it to be employed in various fields:

- Chemistry : It serves as a critical component in synthesizing complex molecules, particularly in developing PROTACs.

- Biology : The compound aids in studying protein functions and interactions by facilitating selective protein degradation.

- Medicine : this compound shows potential therapeutic applications in targeted protein degradation, which could revolutionize drug development strategies .

3. Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEGylation:

- Improved Solubility : PEGylation significantly enhances the solubility of drugs in biological fluids.

- Stability : The compound exhibits increased stability against enzymatic degradation.

- Bioavailability : Enhanced absorption and distribution are noted due to its chemical structure.

- Reduced Immunogenicity : PEGylation helps lower immune responses against therapeutic agents .

4. Case Studies and Research Findings

Several studies have investigated the biological activity and effectiveness of this compound:

Table 1: Summary of Key Research Findings on this compound

| Study | Findings | Model Used |

|---|---|---|

| Heal et al. (2010) | Introduced activity-based probes for analyzing protein interactions facilitated by this compound | In vitro assays |

| PMC7583931 (2020) | Evaluated Thp-derived compounds showing reduced protein aggregates and improved motility in Huntington's disease models | Drosophila melanogaster |

| MedChemExpress (2024) | Demonstrated this compound's role as a PROTAC linker enhancing targeted degradation efficacy | Cell culture studies |

Case Study: Huntington’s Disease

In a study focusing on Huntington's disease (HD), Thp derivatives were shown to significantly reduce protein aggregates in HD cell models. The treatment improved motility defects and increased lifespan in Drosophila melanogaster models expressing mutant huntingtin proteins. These findings underscore this compound's potential for treating neurodegenerative diseases by modulating metabolic pathways associated with mitochondrial dysfunction .

5. Conclusion

This compound represents a significant advancement in the field of targeted protein degradation through its application as a PROTAC linker. Its unique properties enhance drug development strategies aimed at treating various diseases, particularly those characterized by dysfunctional protein regulation. Ongoing research continues to elucidate its full potential, paving the way for innovative therapeutic approaches.

Eigenschaften

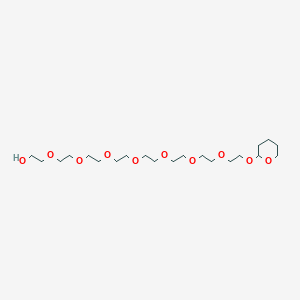

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBLURHCJAQZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.